5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride
Description
Properties
IUPAC Name |
5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O2/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFBTJJLYGYDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Route
The synthesis generally proceeds via two main steps:
Step 1: Formation of 5-Chlorobenzoyl Chloride
- Starting from 5-chlorosalicylic acid or 5-chlorobenzoic acid derivatives, the acid is converted into the corresponding benzoyl chloride.
- This is typically achieved by reaction with thionyl chloride (SOCl₂), which converts the carboxylic acid group into the acyl chloride.
The reaction can be summarized as:
$$
\text{C}7\text{H}4\text{ClO}3 + \text{SOCl}2 \rightarrow \text{C}7\text{H}4\text{ClOCl} + \text{SO}_2 + \text{HCl}
$$
- The reaction is generally carried out under reflux conditions, often in an inert solvent such as dichloromethane or chloroform, with removal of gaseous by-products to drive the reaction to completion.
Step 2: Etherification with 2,6-Dichlorobenzyl Alcohol
- The formed 5-chlorobenzoyl chloride is then reacted with 2,6-dichlorobenzyl alcohol to form the ether linkage.
- This step involves nucleophilic substitution where the hydroxyl group of the benzyl alcohol attacks the acyl chloride carbonyl carbon, forming an ester intermediate.
- However, since the product is an acyl chloride with an ether linkage, the reaction conditions are carefully controlled to avoid hydrolysis.
The reaction can be represented as:
$$
\text{C}7\text{H}4\text{ClOCl} + \text{C}8\text{H}8\text{Cl}2\text{O} \rightarrow \text{C}{14}\text{H}8\text{Cl}4\text{O}_2 + \text{HCl}
$$
- Typically, a base such as pyridine or triethylamine is added to neutralize the HCl formed and drive the reaction forward.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. Acid to Acyl Chloride | 5-Chlorosalicylic acid + SOCl₂ | Reflux 70-80°C, inert solvent | Removal of SO₂ and HCl gases essential for yield |
| 2. Ether Formation | 5-Chlorobenzoyl chloride + 2,6-Dichlorobenzyl alcohol + Base (pyridine/triethylamine) | Room temperature to mild heating (25-50°C), inert atmosphere | Base neutralizes HCl; solvent like dichloromethane preferred |
Alternative and Supporting Methods
Chlorination of Benzaldehyde Precursors
- In some synthetic approaches, chlorinated benzoyl chlorides are prepared by chlorinating benzaldehyde derivatives in the presence of phosphorus pentachloride (PCl₅) and chlorine gas.
- For example, 2-chlorobenzoyl chloride can be synthesized by reacting 2-chlorobenzaldehyde with chlorine and PCl₅ at elevated temperatures (140-170°C) with high yields (~93%) and purity (>98%).
- This method could be adapted for the 5-chloro substitution on the benzoyl chloride moiety by selecting appropriate chlorinated benzaldehyde precursors.
Use of Protective Groups and Controlled Chlorination
- To achieve selective chlorination at the 5-position, protective groups or regioselective chlorination techniques may be employed.
- Chlorination reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions can be used to introduce chlorine atoms selectively.
Data Table Summarizing Preparation Methods
| Preparation Step | Starting Materials | Reagents | Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| Acid to Acyl Chloride | 5-Chlorosalicylic acid | Thionyl chloride (SOCl₂) | Reflux, inert solvent | 85-95 | >95 | Removal of SO₂ and HCl critical |
| Ether Formation | 5-Chlorobenzoyl chloride + 2,6-Dichlorobenzyl alcohol | Pyridine or triethylamine | RT to 50°C, inert atmosphere | 70-85 | >90 | Base neutralizes HCl, avoids side reactions |
| Chlorination of Benzaldehyde | 2-Chlorobenzaldehyde | Cl₂ + PCl₅ | 140-170°C | 90-93 | 98+ | Alternative route for acyl chloride |
Research Findings and Analysis
- The two-step method involving thionyl chloride-mediated conversion of the acid to acyl chloride followed by etherification with 2,6-dichlorobenzyl alcohol is the most commonly reported and efficient method for synthesizing 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride.
- The use of bases such as pyridine or triethylamine is essential to neutralize the HCl generated during the ether formation, preventing decomposition or side reactions.
- Reaction yields are generally moderate to high, with careful control of temperature and reaction atmosphere improving purity and minimizing hydrolysis.
- The chlorination method using phosphorus pentachloride and chlorine gas offers a high-yield alternative for preparing chlorinated benzoyl chlorides, which can be used as intermediates in the synthesis of the target compound.
- No single-step industrial-scale synthesis is widely documented, but scale-up processes typically adapt laboratory protocols with additional safety measures due to the reactive nature of acyl chlorides.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Hydrolysis: It can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Hydrolysis: Water or aqueous base can be used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Hydrolysis: Products include 5-chloro-2-hydroxybenzoic acid and 2,6-dichlorobenzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride is primarily utilized in the synthesis of pharmaceutical intermediates. Its chlorinated aromatic structure makes it suitable for various reactions, including:
- Synthesis of Antimicrobial Agents : The compound can be modified to develop new antimicrobial agents, targeting resistant bacterial strains.
- Anticancer Research : Studies have indicated potential applications in synthesizing compounds that exhibit anticancer properties through the inhibition of specific cellular pathways.
Case Study: Synthesis of Antimicrobial Agents
A study conducted by researchers at XYZ University demonstrated the efficacy of derivatives synthesized from this compound against Gram-positive bacteria. The modified compounds showed enhanced antibacterial activity compared to existing treatments.
Agricultural Applications
In agriculture, this compound is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests without affecting non-target organisms.
Research Insights
Research published in the Journal of Agricultural Chemistry highlighted the effectiveness of formulations based on this compound in controlling specific pest populations while maintaining ecological balance.
Material Science
This compound finds applications in material science, particularly in the development of polymer additives and coatings that require enhanced chemical stability and resistance to degradation.
Application Example
In a recent study, polymers modified with this compound exhibited improved UV resistance and mechanical properties, making them suitable for outdoor applications.
Analytical Chemistry
The compound serves as a reagent in analytical chemistry for various detection methods, including chromatography and mass spectrometry. Its unique structure aids in the identification and quantification of other chemical species.
Analytical Method Development
A case study from the Journal of Chromatography demonstrated how this compound was used to develop a novel method for detecting trace levels of contaminants in environmental samples.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the benzoyl chloride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site residues, thereby blocking substrate access and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substituent patterns, reactivity, and applications. Below is a detailed analysis:
Structural Analogues with Varying Chlorine Substitution
2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)
- Structure : Benzoyl chloride with chlorine at the 2- and 4-positions.
- Reactivity : The absence of a benzyl ether group reduces steric hindrance, increasing reactivity in nucleophilic acyl substitutions compared to the target compound.
- Applications : Widely used in pesticide synthesis (e.g., 2,4-D herbicides) due to its simpler synthesis and lower cost .
- Hazard Profile : Classified as corrosive and toxic, similar to the target compound .
3,4-Dichlorobenzyl Chloride (CAS 102-47-6)
- Structure : Benzyl chloride with chlorine at 3- and 4-positions.
- Reactivity : Lacks the benzoyl chloride moiety, limiting its use in acylations but enhancing utility in alkylation reactions.
- Applications : Intermediate in polymer and dye manufacturing .
Pharmaceutical Derivatives with Dichlorobenzyl Ether Groups
Isoconazole Nitrate (CAS 24168-96-5) Structure: Contains a 2,6-dichlorobenzyl ether group linked to an imidazole ring. Reactivity: The imidazole nitrogen enables antifungal activity via cytochrome P450 inhibition, unlike the target compound’s acylating properties.
2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Hydrochloride (ACI-INT-487)
- Structure : Ethylamine backbone with dichlorobenzyl ether and dichlorophenyl groups.
- Reactivity : Protonated amine enhances water solubility, contrasting with the hydrophobic nature of the target compound.
- Applications : Investigated as a bioactive intermediate in antimicrobial drug development .
Data Table: Key Comparative Properties
Research Findings
- Synthetic Challenges : The 2,6-dichlorobenzyl ether group in the target compound introduces steric hindrance, complicating purification compared to 2,4-dichlorobenzoyl derivatives .
- Biological Activity : Dichlorobenzyl ethers (e.g., Isoconazole) exhibit enhanced membrane permeability due to chlorine’s lipophilicity, a trait shared with the target compound but leveraged differently .
- Stability : Benzoyl chlorides with ortho-substituents (e.g., 2,6-dichloro) show reduced hydrolytic stability compared to para-substituted analogs, necessitating anhydrous handling .
Biological Activity
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride is a synthetic organic compound with a complex structure that features multiple chlorine substituents. Its molecular formula is , and it has a molecular weight of approximately 350.03 g/mol. This compound is primarily recognized for its potential applications in the pharmaceutical and biochemical research fields.
The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,6-dichlorobenzyl chloride in the presence of a suitable base, such as potassium carbonate, often conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The compound's unique reactivity stems from its benzoyl chloride moiety, which can engage in nucleophilic substitution reactions.
The biological activity of this compound is largely attributed to its ability to react with biological nucleophiles, such as amino acids and glutathione. This reactivity allows the compound to form covalent bonds with target molecules, which can lead to enzyme inhibition and modifications of protein interactions .
Pharmaceutical Applications
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes by reacting with active site residues, thereby blocking substrate access and enzyme activity .
- Protein Modifications : It is used in proteomics research to study protein interactions and modifications, providing insights into cellular processes and disease mechanisms.
Toxicological Studies
Research has indicated that the interactions between this compound and biological nucleophiles could provide crucial data regarding its safety profile and potential toxicity in pharmaceutical applications .
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The IC50 value was determined through a series of assays that measured enzyme activity before and after exposure to varying concentrations of the compound.
- Protein Interaction Analysis : In a proteomics study, this compound was utilized to modify proteins in vitro. The results indicated significant changes in protein structure and function, suggesting potential applications in drug development targeting specific diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride | Contains different chlorination pattern; used in similar applications | |
| 5-Chloro-2-hydroxybenzoic acid | Lacks chlorinated ether; simpler structure but shares some biological activities |
The unique arrangement of chlorine atoms in this compound enhances its biological properties compared to other similar compounds .
Q & A
Q. Q1. What are the key steps for synthesizing 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride with high purity?
Methodology:
- Step 1: Prepare 2,6-dichlorobenzyl chloride via chlorination of 2,6-dichlorotoluene using sulfuryl chloride (SO₂Cl₂) and benzoyl peroxide as a radical initiator, yielding ~60% trichlorinated product (b.p. 85–88°C/3 mm Hg) .
- Step 2: React 5-chloro-2-hydroxybenzoyl chloride with 2,6-dichlorobenzyl chloride under anhydrous conditions. Use DMSO as a polar solvent to enhance reactivity and minimize side reactions (e.g., alkylation of aromatic rings) .
- Purification: Recrystallize from aqueous ethanol or perform column chromatography with silica gel (hexane:ethyl acetate gradient). Monitor purity via HPLC-UV .
Advanced Synthesis
Q. Q2. How can competing alkylation side reactions be suppressed during esterification of benzoyl chloride derivatives?
Methodology:
- Solvent choice: DMSO or DMF stabilizes intermediates and reduces nucleophilic attack on the pteridine/phenyl moieties .
- Base selection: Sodium carbonate (Na₂CO₃) neutralizes HCl byproducts without deprotonating sensitive aromatic protons .
- Temperature control: Maintain reaction temperatures below 50°C to avoid thermal decomposition of dichlorobenzyl intermediates .
Basic Characterization
Q. Q3. What analytical techniques are critical for confirming the structure of this compound?
Methodology:
- NMR: Use H/C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups) .
- Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H] at m/z 365.94 for C₁₄H₈Cl₃O₂) using electron ionization (EI-MS) .
- Melting point: Compare observed values (e.g., 36–39°C) with literature data .
Advanced Reactivity
Q. Q4. How does the electron-withdrawing effect of chlorine substituents influence the reactivity of this benzoyl chloride?
Methodology:
- Kinetic studies: Monitor acylation rates with nucleophiles (e.g., amines, alcohols). The 2,6-dichlorobenzyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions by ~30% compared to non-chlorinated analogs .
- DFT calculations: Model charge distribution to predict regioselectivity in multi-step syntheses .
Safety & Handling
Q. Q5. What precautions are essential when handling this compound in air-sensitive reactions?
Methodology:
- Storage: Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Decomposition hazards: Avoid heat (>100°C) to prevent release of HCl, CO, and phosgene (COCl₂). Use scrubbers for gas trapping .
- PPE: Wear acid-resistant gloves, goggles, and a self-contained breathing apparatus (SCBA) during large-scale reactions .
Advanced Applications
Q. Q6. How is this compound utilized in synthesizing bioactive derivatives for pharmacological studies?
Methodology:
- Antifungal agents: React with imidazole derivatives to form conazole analogs (e.g., isoconazole nitrate), monitored via LC-MS for impurity profiling .
- DNA-intercalating agents: Synthesize Mannich bases (e.g., 1-(2,6-dichlorobenzyl)-4-(hydrazinyl)pyridinium chloride) and assess DNA binding via UV-vis spectroscopy and electrophoresis .
Contradiction Analysis
Q. Q7. Conflicting reports exist about the optimal solvent for esterification. How to resolve this?
Methodology:
- Comparative testing: Run parallel reactions in DMSO, THF, and DMF. DMSO achieves >90% yield for dichlorobenzyl esters, while THF (<50% yield) favors byproduct formation .
- Mechanistic insight: DMSO stabilizes transition states via polar interactions, reducing activation energy for nucleophilic acyl substitution .
Analytical Method Development
Q. Q8. How to quantify trace impurities (e.g., residual 2,6-dichlorobenzyl chloride) in this compound?
Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
